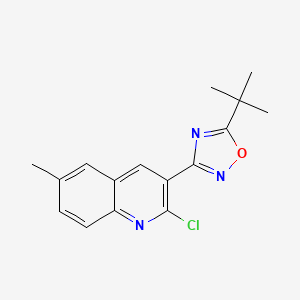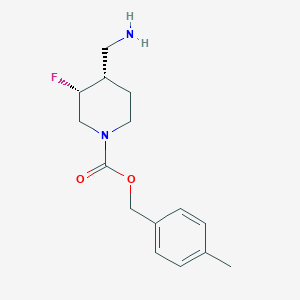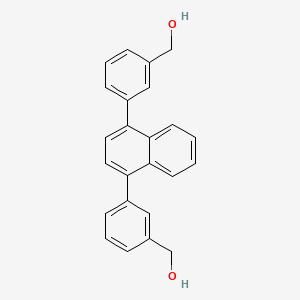
(Naphthalene-1,4-diylbis(3,1-phenylene))dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Naphthalene-1,4-diylbis(3,1-phenylene))dimethanol is a polycyclic aromatic hydrocarbon with the molecular formula C24H20O2 and a molecular weight of 340.41 g/mol This compound is characterized by its unique structure, which consists of a naphthalene core linked to phenylene groups, each bearing a methanol functional group
Preparation Methods
The synthesis of (Naphthalene-1,4-diylbis(3,1-phenylene))dimethanol typically involves the reaction of 1-iodonaphthalene with a phenylene derivative in the presence of a palladium catalyst such as PdCl2(PPh3)2 and triphenylphosphine (PPh3) under an argon atmosphere . The reaction is carried out in a solvent like tetrahydrofuran (THF) with triethylamine (Et3N) as a base. This method ensures the formation of the desired product with high yield and purity.
Chemical Reactions Analysis
(Naphthalene-1,4-diylbis(3,1-phenylene))dimethanol undergoes various chemical reactions, including:
Oxidation: The methanol groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding hydrocarbon derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Naphthalene-1,4-diylbis(3,1-phenylene))dimethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of (Naphthalene-1,4-diylbis(3,1-phenylene))dimethanol involves its interaction with molecular targets through its aromatic rings and methanol groups. These interactions can lead to changes in the electronic properties of the compound, affecting its reactivity and stability. The pathways involved include electron transfer processes and the formation of hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar compounds to (Naphthalene-1,4-diylbis(3,1-phenylene))dimethanol include:
1,4-Bis(naphthalen-1-ylethynyl)benzene: Another polycyclic aromatic hydrocarbon with similar structural features but different functional groups.
1,4-Di(naphthalen-1-yl)benzene: Lacks the methanol groups, leading to different chemical properties and applications.
Naphthalene-1,4-diylbis(phenylmethanol): Similar structure but with different substitution patterns on the aromatic rings.
Properties
Molecular Formula |
C24H20O2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
[3-[4-[3-(hydroxymethyl)phenyl]naphthalen-1-yl]phenyl]methanol |
InChI |
InChI=1S/C24H20O2/c25-15-17-5-3-7-19(13-17)21-11-12-22(24-10-2-1-9-23(21)24)20-8-4-6-18(14-20)16-26/h1-14,25-26H,15-16H2 |
InChI Key |
FQNXESZEPLIJIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C3=CC=CC(=C3)CO)C4=CC=CC(=C4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


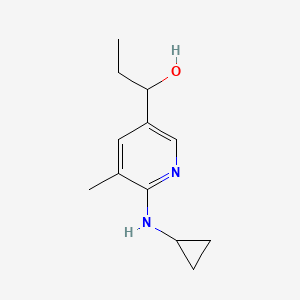

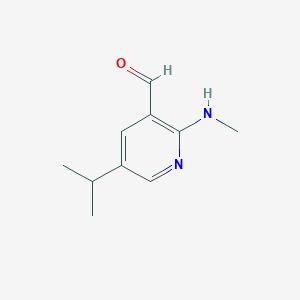
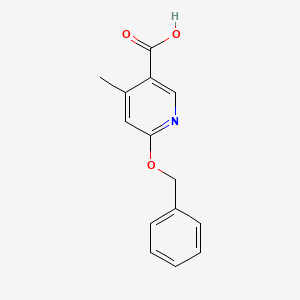
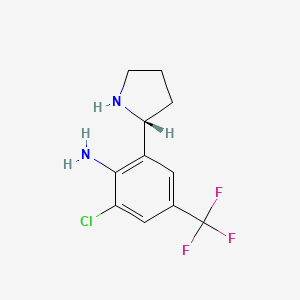
![6-Benzyl-2-(tert-butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12995992.png)
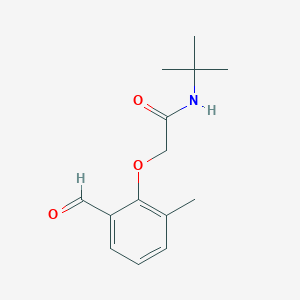
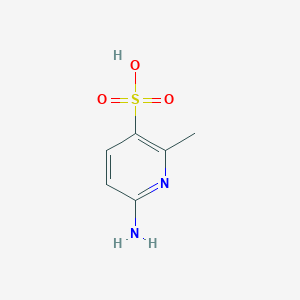
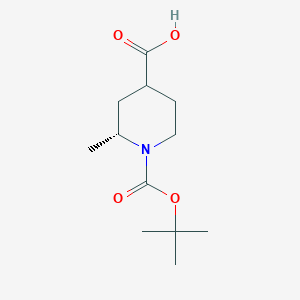
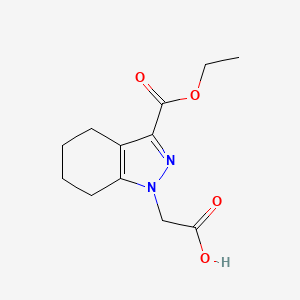
![(R)-3-(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B12996009.png)
